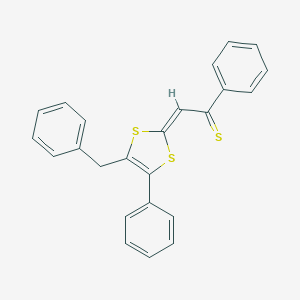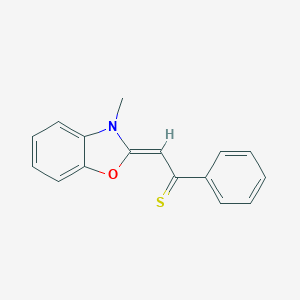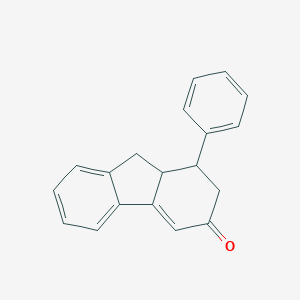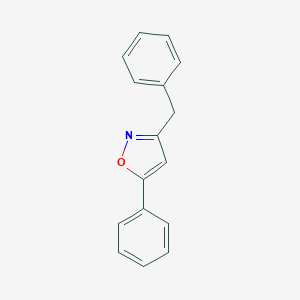![molecular formula C28H46O5 B289846 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, treatment of metabolic disorders, and cancer therapy.
Wirkmechanismus
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This results in the activation or repression of gene expression, leading to various physiological effects.
Biochemical and Physiological Effects
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, leading to increased energy production and improved endurance. It also improves glucose uptake and insulin sensitivity, leading to improved glycemic control. Furthermore, 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which may contribute to its potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid for lab experiments is its high potency and specificity for PPARδ activation. This allows for precise targeting of the receptor and minimizes off-target effects. Furthermore, 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid is stable and can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, one limitation of 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid. One area of interest is the development of more potent and selective PPARδ agonists with fewer side effects. Another area of research is the investigation of the potential applications of 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid in the treatment of various diseases, including cancer, metabolic disorders, and cardiovascular diseases. Furthermore, the mechanisms underlying the effects of 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid on gene expression and cellular metabolism require further investigation.
Synthesemethoden
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid is a synthetic compound that is chemically synthesized through a multistep process. The synthesis starts with the reaction of 2-bromo-4-methylpentane with cyclohexanone in the presence of sodium ethoxide to yield 1-methyl-4-(1-cyclohexen-1-yl)pentan-2-one. The next step involves the reaction of the obtained compound with methylmagnesium bromide to form 1-methyl-4-(1-cyclohexen-1-yl)pentan-2-ol. This is followed by the reaction of the obtained compound with p-toluenesulfonyl chloride to yield 1-methyl-4-(1-cyclohexen-1-yl)pentan-2-yl p-toluenesulfonate. The final step involves the reaction of the obtained compound with 4-(2-(4-(trifluoromethyl)phenyl)ethyl)phenol in the presence of potassium carbonate to yield 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is sports performance enhancement. 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid has been shown to increase endurance and improve muscle metabolism, making it an attractive compound for athletes and bodybuilders. In addition, it has been suggested that 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid may have potential applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. This is due to its ability to improve lipid metabolism and increase insulin sensitivity. Furthermore, 5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that it may inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Molekularformel |
C28H46O5 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
(7aR)-5-[(1R)-4-acetyloxy-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C28H46O5/c1-17(2)8-7-9-18(3)21-10-11-22-25(26(31)32)23(13-15-27(21,22)5)28(6)14-12-20(16-24(28)30)33-19(4)29/h17-18,20-23,25H,7-16H2,1-6H3,(H,31,32)/t18?,20?,21?,22?,23?,25?,27-,28-/m1/s1 |
InChI-Schlüssel |
XAJFPZPUIZSONS-JLBVWIHSSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(CC3=O)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(CC3=O)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)


![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)